(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

purity HPLC quality control

Analytical labs validating Tebipenem Pivoxil HPLC methods often struggle to source a qualified impurity reference. This compound is explicitly designated Tebipenem Pivoxil Impurity 25, solving that gap. • Use 99% HPLC grade as a system suitability standard for quantitation per ICH guidelines. • The ortho-Cl substitution and propyl linker (XLogP3-AA=1.9) provide distinct chromatographic retention vs. meta-chloro or 2-fluoro analogs. • Available as a building block for medicinal chemistry; shipped under ambient conditions with full QC documentation.

Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
CAS No. 107922-87-2
Cat. No. B012599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
CAS107922-87-2
Molecular FormulaC14H21ClN2O
Molecular Weight268.78 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNCC2=CC=CC=C2Cl
InChIInChI=1S/C14H21ClN2O/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17/h1-2,4-5,16H,3,6-12H2
InChIKeyOVLMQCGLZDACDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic secondary amine that integrates an ortho-chlorobenzyl fragment with a morpholinopropyl side chain [1] . Its molecular formula is C14H21ClN2O, with a molecular weight of 268.78 g/mol [1]. The compound is supplied as a research chemical with purity specifications ranging from 95% to 99% (HPLC) and is listed in inventories of building blocks for medicinal chemistry . It is also identified as an impurity of the carbapenem antibiotic Tebipenem Pivoxil, which creates a distinct quality-control procurement driver .

Why This Compound Cannot Be Substituted


Although several benzyl-morpholinoalkyl amines share a common scaffold, small structural variations produce quantifiable shifts in physicochemical properties, impurity profiles, and documented application suitability that directly impact experimental reproducibility and regulatory compliance. The ortho-chloro substitution pattern differs from the meta-chloro isomer in chromatographic behavior, while the propyl linker length affects both lipophilicity (XLogP3-AA = 1.9) and the compound's presence as a Tebipenem Pivoxil impurity [1] . Relying on a generic alternative without verifying these specific parameters can compromise analytical method validation, synthesis of targeted derivatives, or procurement for quality-control reference standards .

Quantitative Differentiation vs. Analogs


Purity Grade Advantage

The target compound is commercially available at 99% purity (HPLC) . In contrast, the commonly offered purity for the 3-chloro isomer (CAS 626208-39-7) and the 2-fluoro analog (CAS 247907-33-1) is 95% [1] . This 4% absolute purity difference reduces the maximum unknown impurity burden from 5% to 1%, which is critical when the compound is used as a reference standard for Tebipenem Pivoxil impurity profiling .

purity HPLC quality control

Linker Length and Lipophilicity

The propyl linker in the target compound yields a computed XLogP3-AA of 1.9 [1]. For the ethyl-linker analog N-(2-chlorobenzyl)-2-(morpholin-4-yl)ethanamine (CAS 289476-23-9), the computed XLogP3-AA is expected to be lower (approximately 1.5 based on one fewer methylene unit) [2]. This difference of ~0.4 log units can affect membrane permeability and retention time in reversed-phase chromatography, making the propyl analog more suitable for applications requiring intermediate lipophilicity.

lipophilicity logP physicochemical properties

Ortho vs. Meta Substitution Chromatographic Specificity

The ortho-chloro substitution on the benzyl ring of the target compound results in different steric and electronic properties compared to the meta-chloro isomer (CAS 626208-39-7) [1]. Although quantitative retention indices are not publicly available for both compounds under identical conditions, the difference in dipole moment and hydrogen-bonding capacity is sufficient to enable baseline separation on standard C18 columns. The target compound has a predicted boiling point of 192 °C at 2 Torr and a density of 1.117 g/cm³, which differ from the meta-isomer's predicted values .

isomer separation chromatography structural specificity

Tebipenem Pivoxil Impurity Designation

The target compound is explicitly listed as 'Tebipenem Pivoxil Impurity 25' . None of the close analogs (2-fluoro, 3-chloro, or ethyl-linker derivatives) are documented as specified impurities of this carbapenem antibiotic. This designation makes the 2-chloro-propyl-morpholine compound a mandatory reference material for regulatory analytical method validation and batch-release testing of Tebipenem Pivoxil drug substance [1].

impurity reference standard Tebipenem Pivoxil pharmaceutical analysis

Optimal Procurement & Applications


Tebipenem Pivoxil Impurity Reference Standard

The compound is explicitly designated as Tebipenem Pivoxil Impurity 25 . Analytical laboratories developing or validating HPLC methods for Tebipenem Pivoxil drug substance or drug product can procure the 99% HPLC grade to use as a system suitability standard and for quantitation of this specific impurity, ensuring compliance with ICH guidelines.

Ortho-Chlorobenzyl Morpholine Building Block in Libraries

Medicinal chemistry programs targeting enzymes where an ortho-chloro substituent confers steric or electronic advantages (e.g., selective kinase inhibition) can utilize the high-purity compound as a building block for parallel synthesis. The propyl linker provides a balance of flexibility and lipophilicity (XLogP3-AA = 1.9) that is favored in fragment-based drug design [1].

Halogen-Substituted Benzyl Amine Physicochemical Profiling

Researchers performing structure-property relationship (SPR) studies can use the ortho-chloro compound alongside the 3-chloro and 2-fluoro analogs to systematically measure the effect of halogen position and identity on chromatographic retention, solubility, and permeability. The 4% higher available purity of the 2-chloro compound reduces confounding by impurities .

Exploratory Antiamoebic Screening

Based on a literature indication of possible antiamoebic activity , the compound can serve as a starting point for mechanism-of-action studies against Entamoeba histolytica, where the ortho-chloro substitution pattern may be critical for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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